Ethyl 3-((2-amino-5-methylphenyl)thio)propanoate
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Overview
Description
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It features a propanoate group attached to an ethyl ester, with a sulfanyl group linked to a 2-amino-5-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate typically involves the reaction of 2-amino-5-methylthiophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(2-amino-4-methylphenyl)sulfanyl]propanoate: Similar structure but with a different position of the methyl group.
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl 3-[(2-amino-5-methylphenyl)oxy]propanoate: Similar structure but with an oxygen atom instead of a sulfur atom.
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-methylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3 |
InChI Key |
HTJLEPVXQABZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=C(C=CC(=C1)C)N |
Origin of Product |
United States |
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